1-[4-(4-{[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone
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Overview
Description
1-(4-{4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 1-(4-{4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE involves several steps. One common method is the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to produce the desired benzofuro[3,2-d]pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents used in these reactions include triethylamine, triphenylphosphine, and sodium ethoxide
Scientific Research Applications
1-(4-{4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-(4-{4-[(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE include other benzofuro[3,2-d]pyrimidine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and applications . The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it a valuable tool for research and development in various fields.
Properties
Molecular Formula |
C28H29N5O3 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-[4-[4-[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C28H29N5O3/c1-19(34)20-6-8-22(9-7-20)31-14-16-33(17-15-31)28(35)21-10-12-32(13-11-21)27-26-25(29-18-30-27)23-4-2-3-5-24(23)36-26/h2-9,18,21H,10-17H2,1H3 |
InChI Key |
FMOMRRWGNGOXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65 |
Origin of Product |
United States |
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